1-(5-bromo-2,4-dimethylbenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole
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Overview
Description
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of bromine, chlorine, and sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group is introduced by reacting the brominated intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine.
Chlorination: The chlorination of the benzotriazole ring is achieved using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.
Scientific Research Applications
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2,4-dimethylbenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dimethyl-1,3-thiazole
- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole
- 2,5-Dimethyl-1,3-benzothiazole
Uniqueness
1-(5-bromo-2,4-dimethylbenzenesulfonyl)-5-chloro-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and chlorine atoms, along with the sulfonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-5-chlorobenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O2S/c1-8-5-9(2)14(7-11(8)15)22(20,21)19-13-4-3-10(16)6-12(13)17-18-19/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQGVCVWTBAXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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